molecular formula C8H11NO3 B13899553 (1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid CAS No. 1469-49-4

(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid

Cat. No.: B13899553
CAS No.: 1469-49-4
M. Wt: 169.18 g/mol
InChI Key: AZDKWAUSBOZMHG-NTSWFWBYSA-N
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Description

Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, is a chemical compound with a unique structure that includes a cyclohexene ring substituted with carbamoyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, typically involves the use of cyclohexene derivatives as starting materials. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the cyclohexene ring. The carbamoyl and carboxylic acid groups can be introduced through subsequent functional group transformations, such as amidation and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclohexene derivatives .

Scientific Research Applications

Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, has several scientific research applications:

Mechanism of Action

The mechanism by which rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, is unique due to its specific substitution pattern on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1469-49-4

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)/t5-,6+/m0/s1

InChI Key

AZDKWAUSBOZMHG-NTSWFWBYSA-N

Isomeric SMILES

C1C=CC[C@H]([C@H]1C(=O)N)C(=O)O

Canonical SMILES

C1C=CCC(C1C(=O)N)C(=O)O

Origin of Product

United States

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